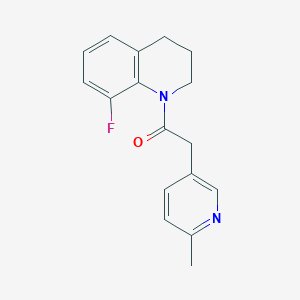
2-Pyridin-2-yl-4-pyridin-3-yloxy-6-(trifluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridin-2-yl-4-pyridin-3-yloxy-6-(trifluoromethyl)pyrimidine, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of lymphoma, leukemia, and other malignancies.
Wirkmechanismus
2-Pyridin-2-yl-4-pyridin-3-yloxy-6-(trifluoromethyl)pyrimidine is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, 2-Pyridin-2-yl-4-pyridin-3-yloxy-6-(trifluoromethyl)pyrimidine disrupts several signaling pathways that are essential for cancer cell growth and survival, including the B-cell receptor (BCR) signaling pathway.
Biochemical and Physiological Effects:
2-Pyridin-2-yl-4-pyridin-3-yloxy-6-(trifluoromethyl)pyrimidine has been shown to have a number of biochemical and physiological effects in cancer cells. It induces apoptosis (programmed cell death) in cancer cells, inhibits cell proliferation, and reduces the expression of several key proteins that are involved in cancer cell survival and growth. 2-Pyridin-2-yl-4-pyridin-3-yloxy-6-(trifluoromethyl)pyrimidine has also been shown to enhance the immune response to cancer cells, by activating immune cells such as T-cells and natural killer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-Pyridin-2-yl-4-pyridin-3-yloxy-6-(trifluoromethyl)pyrimidine is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. However, like all experimental drugs, 2-Pyridin-2-yl-4-pyridin-3-yloxy-6-(trifluoromethyl)pyrimidine has limitations. It is still in the early stages of clinical development, and its safety and efficacy have not yet been fully established. Additionally, 2-Pyridin-2-yl-4-pyridin-3-yloxy-6-(trifluoromethyl)pyrimidine may not be effective in all types of cancer, and its effectiveness may vary depending on the genetic profile of the patient.
Zukünftige Richtungen
There are several future directions for the research and development of 2-Pyridin-2-yl-4-pyridin-3-yloxy-6-(trifluoromethyl)pyrimidine. One potential direction is to explore its use in combination with other cancer treatments, such as immunotherapy or targeted therapy. Another direction is to investigate its effectiveness in specific types of cancer, such as lymphoma or leukemia. Additionally, further research is needed to fully understand the mechanisms of action of 2-Pyridin-2-yl-4-pyridin-3-yloxy-6-(trifluoromethyl)pyrimidine, and to identify biomarkers that can predict its efficacy in different patients.
Synthesemethoden
The synthesis of 2-Pyridin-2-yl-4-pyridin-3-yloxy-6-(trifluoromethyl)pyrimidine involves several steps, starting with the reaction of 2-aminopyridine with 3-chloropyridine-4-carboxylic acid to form 2-pyridin-2-yl-4-pyridin-3-ylpyridine. This intermediate is then reacted with trifluoromethylpyrimidine-6-carbaldehyde to produce the final compound, 2-Pyridin-2-yl-4-pyridin-3-yloxy-6-(trifluoromethyl)pyrimidine.
Wissenschaftliche Forschungsanwendungen
2-Pyridin-2-yl-4-pyridin-3-yloxy-6-(trifluoromethyl)pyrimidine has been extensively studied for its potential as a cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the efficacy of other cancer treatments such as chemotherapy and radiation therapy. 2-Pyridin-2-yl-4-pyridin-3-yloxy-6-(trifluoromethyl)pyrimidine works by inhibiting the activity of several key signaling pathways that are involved in cancer cell growth and survival.
Eigenschaften
IUPAC Name |
2-pyridin-2-yl-4-pyridin-3-yloxy-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N4O/c16-15(17,18)12-8-13(23-10-4-3-6-19-9-10)22-14(21-12)11-5-1-2-7-20-11/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPCFIFPFTZFTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC(=N2)OC3=CN=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridin-2-yl-4-pyridin-3-yloxy-6-(trifluoromethyl)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(4-Ethoxypyrimidin-2-yl)piperazin-1-yl]-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7572978.png)
![N-[2-methyl-2-(2-methylphenyl)propyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7572986.png)
![3-[(1-Methylimidazol-4-yl)sulfonylamino]-5-(trifluoromethyl)benzoic acid](/img/structure/B7572993.png)
![2-[4-(4-cyanophenoxy)piperidin-1-yl]-N-cyclopropylpropanamide](/img/structure/B7573015.png)
![4-[2-[(6-Ethylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7573019.png)

![[4-Fluoro-3-(trifluoromethyl)phenyl]-(1,4-thiazepan-4-yl)methanone](/img/structure/B7573029.png)
![Methyl 2-[3-(1,3-benzodioxol-5-yl)propanoylamino]-2-phenylacetate](/img/structure/B7573039.png)
![5-[1-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]ethyl]-3-ethyl-1,2,4-oxadiazole](/img/structure/B7573044.png)
![1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea](/img/structure/B7573052.png)

![1-cyclopropyl-5-[(1-cyclopropyltetrazol-5-yl)methyl]-6,7-dihydro-4H-imidazo[4,5-c]pyridine](/img/structure/B7573058.png)
![[4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone](/img/structure/B7573066.png)
![3-[2-(piperidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-quinolin-4-one](/img/structure/B7573068.png)